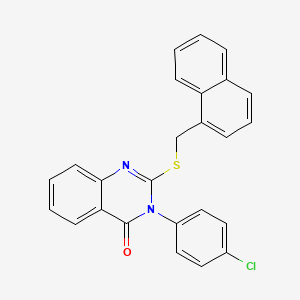![molecular formula C19H19N3O3S B12012760 methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 763111-40-6](/img/structure/B12012760.png)
methyl {[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Acetato de {[5-(4-metoxifenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}metilo es un compuesto orgánico complejo que pertenece a la clase de los 1,2,4-triazoles. Estos compuestos son conocidos por sus diversas actividades biológicas y se utilizan a menudo en la química medicinal por sus posibles propiedades terapéuticas.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis del Acetato de {[5-(4-metoxifenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}metilo normalmente implica varios pasos:
Materiales de partida: La síntesis comienza con 4-metoxianilina y cloruro de 4-metilbenzoílo.
Formación de hidrazinocarbotioamida: La 4-metoxianilina reacciona con hidrazinocarbotioamida para formar N-(4-metoxifenil)hidrazinocarbotioamida.
Ciclización: Este intermedio se cicla para formar 4-(4-metoxifenil)-5-fenil-4H-1,2,4-triazol-3-tiol.
Métodos de producción industrial
Aunque los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica la ampliación de la síntesis de laboratorio con optimizaciones para el rendimiento, la pureza y la rentabilidad. Esto puede incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas.
Análisis De Reacciones Químicas
Tipos de reacciones
El Acetato de {[5-(4-metoxifenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}metilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o al grupo éster, dando lugar a diferentes productos.
Sustitución: Los grupos metoxilo y metilo pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se puede utilizar borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Se pueden utilizar agentes halogenantes o nucleófilos para las reacciones de sustitución.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El Acetato de {[5-(4-metoxifenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Las posibles actividades biológicas del compuesto, como las propiedades antimicrobianas y antifúngicas, son de interés.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, como el cáncer y las enfermedades infecciosas.
Mecanismo De Acción
El mecanismo de acción del Acetato de {[5-(4-metoxifenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}metilo implica su interacción con dianas moleculares específicas. El anillo de triazol puede interactuar con enzimas y receptores, inhibiendo potencialmente su actividad. Los grupos metoxilo y metilfenilo pueden aumentar la afinidad de unión y la selectividad del compuesto por estas dianas. Las vías implicadas pueden incluir la inhibición de la actividad enzimática o la interrupción de los procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
- 4-(4-Metoxifenil)-5-fenil-4H-1,2,4-triazol-3-tiol
- 4-Metoxifenetilamina
- 2-{[4,5-Bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}-N’-[(E)-(2,4,6-trimetoxifenil)metiliden]acetohidrazida
Singularidad
El Acetato de {[5-(4-metoxifenil)-4-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}metilo es único debido a su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. Sus grupos metoxilo y metilfenilo aumentan su solubilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones .
Propiedades
Número CAS |
763111-40-6 |
|---|---|
Fórmula molecular |
C19H19N3O3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
methyl 2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C19H19N3O3S/c1-13-4-8-15(9-5-13)22-18(14-6-10-16(24-2)11-7-14)20-21-19(22)26-12-17(23)25-3/h4-11H,12H2,1-3H3 |
Clave InChI |
AFMSUMCEJWZMSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid](/img/structure/B12012682.png)
![(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12012695.png)




![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12012737.png)
![11-Oxo-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]quinoxalin-11-ium-5-olate](/img/structure/B12012747.png)




![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)
